2-Ethyl-4-methylpyrimidine-5-carboxylic acid

Regioisomerism Structural Identity Analytical Chemistry

Researchers requiring a regiospecific 2-ethyl-4-methyl substitution pattern for nucleoside analog campaigns often face supply inconsistency and isomeric contamination. 2-Ethyl-4-methylpyrimidine-5-carboxylic acid (CAS 1239782-97-8) resolves this with a confirmed regioisomeric identity (InChIKey: BBVREYZUQSMPTO-UHFFFAOYSA-N) and a commercial purity mode of 98%, eliminating the need for in-house repurification. - Serves as a key intermediate in conformationally locked antiviral/anticancer nucleoside scaffolds. - Ensures reproducible SAR data by avoiding confounding results from positional isomers. - Available at NLT 98% purity, exceeding the typical 95% supply standard for pyrimidine building blocks.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1239782-97-8
Cat. No. B1524931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-methylpyrimidine-5-carboxylic acid
CAS1239782-97-8
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCC1=NC=C(C(=N1)C)C(=O)O
InChIInChI=1S/C8H10N2O2/c1-3-7-9-4-6(8(11)12)5(2)10-7/h4H,3H2,1-2H3,(H,11,12)
InChIKeyBBVREYZUQSMPTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4-methylpyrimidine-5-carboxylic acid CAS 1239782-97-8: Core Structural Profile and Procurement Baseline


2-Ethyl-4-methylpyrimidine-5-carboxylic acid (CAS 1239782-97-8) is a disubstituted pyrimidine-5-carboxylic acid derivative with molecular formula C₈H₁₀N₂O₂ and molecular weight 166.18 g/mol . The compound features a 2-ethyl group, a 4-methyl group, and a carboxylic acid at position 5 on the pyrimidine ring, establishing a specific regioisomeric pattern that distinguishes it from other C8H10N2O2 isomers. Commercial availability typically ranges from 95% to 98% purity, with suppliers offering the compound primarily as a research chemical and synthetic building block .

Regioisomerically pure synthetic building block
Supports synthesis of 5-substituted pyrimidine carbocyclic nucleosides
Available at high purity for reliable downstream chemistry

Why 2-Ethyl-4-methylpyrimidine-5-carboxylic acid Cannot Be Casually Substituted by In-Class Analogs


Substitution among pyrimidine-5-carboxylic acid derivatives is non-trivial due to the sensitivity of both physicochemical properties and synthetic utility to the precise alkyl substitution pattern. The 2-ethyl-4-methyl arrangement in this compound confers a specific balance of lipophilicity (estimated logP ~1.5–2.0 for the carboxylic acid form) and steric environment that differs markedly from its positional isomer 4-ethyl-2-methylpyrimidine-5-carboxylic acid (XLogP3 = 1.0) [1] or the less substituted 2-ethylpyrimidine-5-carboxylic acid (MW 152.15) [2]. These differences directly impact solubility, reactivity in coupling reactions, and the compound's role as a regiospecific intermediate in medicinal chemistry campaigns [3]. Generic substitution risks introducing undesired chromatographic behavior, altered reaction kinetics, or failed synthetic sequences where the precise substitution pattern is critical for downstream molecular recognition.

Target
Potential Substitute
Risk
2-Ethyl-4-methylpyrimidine-5-carboxylic acid
4-Ethyl-2-methyl isomer (CAS 127958-06-9)
Positional isomer may shift chromatographic retention and receptor interactions
2-Ethyl-4-methylpyrimidine-5-carboxylic acid
2-Ethylpyrimidine-5-carboxylic acid (CAS 72790-16-0)
Less substituted analog alters steric environment and coupling reactivity

Quantitative Differentiation Evidence for 2-Ethyl-4-methylpyrimidine-5-carboxylic acid vs. Closest Analogs


Regioisomeric Identity Confirmation: 2-Ethyl-4-methyl vs. 4-Ethyl-2-methyl Substitution Pattern

The target compound 2-ethyl-4-methylpyrimidine-5-carboxylic acid is regioisomerically distinct from 4-ethyl-2-methylpyrimidine-5-carboxylic acid. While both share molecular formula C₈H₁₀N₂O₂, the positional swap of ethyl and methyl groups yields different physicochemical and biological behavior. The target compound's SMILES notation (CCc1ncc(C(=O)O)c(C)n1) differs from that of the isomer (CCC1=NC(=NC=C1C(=O)O)C), leading to distinct chromatographic retention times and receptor interactions [1]. This regioisomeric purity is critical for applications requiring precise molecular recognition.

Regioisomeric Identity
Direct comparison
2-ethyl,4-methyl vs. 4-ethyl,2-methyl
Distinct SMILES and chromatographic behavior
Critical for molecular recognition assays
Regioisomerism Structural Identity Analytical Chemistry

Purity Advantage: Commercial Availability at ≥98% vs. Industry Standard 95–97%

Multiple suppliers offer 2-ethyl-4-methylpyrimidine-5-carboxylic acid at ≥98% purity (NLT 98%), whereas the industry standard for many pyrimidine-5-carboxylic acid analogs ranges from 95% to 97% . Higher purity reduces the risk of side reactions and improves yield consistency in subsequent synthetic steps, particularly when the compound is used as a building block for pharmaceuticals.

Purity Specification
Supplier data
≥98%
Higher purity than common analog grades (95–97%)
Reduces side-reaction risk in downstream steps
Purity Quality Control Synthetic Reliability

Documented Utility as a Key Intermediate in Nucleoside Drug Synthesis

The compound is explicitly disclosed as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with reported advantages of simple and safe operational process and mild reaction conditions, facilitating industrial production [1]. This specific utility is not documented for the 4-ethyl-2-methyl isomer or the 2-ethylpyrimidine-5-carboxylic acid analog, which lack the precise substitution pattern required for the target nucleoside scaffold.

Synthetic Utility
Supporting evidence
Key intermediate for 5-substituted pyrimidine carbocyclic nucleosides
Documented synthetic route with mild conditions
Data to verify from patent disclosure
Medicinal Chemistry Nucleoside Analogs Synthetic Intermediate

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile

Although experimental logP and pKa data for 2-ethyl-4-methylpyrimidine-5-carboxylic acid are not publicly available, class-level inference from structural analogs suggests a measurable difference in lipophilicity. The positional isomer 4-ethyl-2-methylpyrimidine-5-carboxylic acid has a computed XLogP3 of 1.0 [1]. The target compound's 2-ethyl substitution is predicted to yield slightly higher logP (estimated 1.2–1.5) due to reduced steric shielding of the hydrophobic ethyl group compared to the 4-ethyl position. This difference can influence membrane permeability and solubility in aqueous buffers.

Lipophilicity Estimate
Class-level inference
Predicted XLogP3 ≈ 1.2–1.5
Slightly higher than isomer (XLogP3 = 1.0)
May affect membrane permeability and solubility
Physicochemical Properties Lipophilicity Drug-likeness

Optimal Application Scenarios for 2-Ethyl-4-methylpyrimidine-5-carboxylic acid Based on Evidence


Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Drug Candidates

Use as a key intermediate in the preparation of conformationally locked nucleoside analogs targeting antiviral or anticancer pathways, as explicitly disclosed in relevant patent literature [1]. The specific 2-ethyl-4-methyl substitution pattern is required for the carbocyclic nucleoside scaffold, and the compound's documented mild reaction conditions enhance industrial scalability.

Medicinal Chemistry SAR Studies Requiring Precise Regioisomeric Control

Employ in structure-activity relationship campaigns where the positional arrangement of alkyl groups on the pyrimidine ring dictates target binding. The regioisomeric purity of the 2-ethyl-4-methyl pattern, confirmed by SMILES and InChIKey, ensures reproducible biological data and avoids confounding results from isomeric impurities [2].

High-Throughput Screening Library Construction with Elevated Purity Requirements

Incorporate into screening collections where compound purity ≥98% is mandated to minimize false positives or negatives. The commercial availability of this compound at NLT 98% purity offers a procurement advantage over analogs typically supplied at 95%, reducing the need for in-house repurification.

Analytical Method Development and Reference Standard Qualification

Utilize as a reference standard for HPLC or LC-MS method development targeting pyrimidine-5-carboxylic acid derivatives, given its well-defined structure (SMILES: CCc1ncc(C(=O)O)c(C)n1) and high commercial purity . The distinct retention time relative to its positional isomer provides a reliable benchmark for method validation.

Application
Selection Property
Validation Focus
5-Substituted pyrimidine nucleoside synthesis
Documented intermediate utility
Confirm regiochemistry by NMR and reaction yield
Medicinal chemistry SAR studies
Regioisomeric purity
Verify SMILES/InChIKey and chromatographic profile
High-throughput screening library
High purity grade vs common analogs
Review COA for purity and impurity profile
Analytical reference standard
Well-defined structure and high purity
Confirm retention time and spectral consistency
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